N-(3-ethylphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQKXJCIDDKAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Cyclopropanation proceeds via α-alkylation, where the nitrile group activates the α-carbon for nucleophilic attack. Base selection and temperature significantly impact yield (Table 1).
Table 1: Cyclopropanation Optimization with 3-Ethylphenyl Acetonitrile
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 60 | 6 | 78 |
| KOH | 60 | 6 | 65 |
| Na₂CO₃ | 60 | 8 | 42 |
| K₂CO₃ | 60 | 8 | 38 |
Sodium hydroxide (NaOH) at 60°C for 6 hours achieves the highest yield (78%). The reaction mechanism involves deprotonation of the acetonitrile’s α-hydrogen, followed by nucleophilic displacement of bromide from 1,2-dibromoethane.
Hydrolysis to Cyclopropanecarboxylic Acid
The nitrile intermediate (2 ) undergoes hydrolysis to yield 1-(3-ethylphenyl)cyclopropanecarboxylic acid (3 ).
Acidic Hydrolysis
Concentrated hydrochloric acid (HCl) at reflux (110°C) for 12 hours converts the nitrile to the carboxylic acid. This method avoids racemization and provides 3 in 85% yield. Alternative basic hydrolysis (e.g., NaOH) is less efficient due to side reactions.
Amide Coupling with 3-Ethylaniline
The carboxylic acid (3 ) is coupled with 3-ethylaniline (4 ) to form the target amide.
Coupling Reagent Screening
Coupling reagents critically influence reaction efficiency (Table 2).
Table 2: Amide Coupling Reagent Performance
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 | 85 |
| HBTU | DIPEA | DMF | 18 | 70 |
| EDC | DIPEA | THF | 24 | 55 |
| T3P | Et₃N | DMF | 20 | 47 |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF achieves optimal yields (85%). The mechanism involves activation of the carboxylic acid as an uronium intermediate, facilitating nucleophilic attack by the amine.
Solvent and Temperature Effects
DMF outperforms THF due to superior solubility of intermediates. Reactions conducted at 25°C prevent decomposition of the uronium intermediate.
Alternative Synthetic Pathways
Direct Acylation of 3-Ethylaniline
An alternative route involves reacting cyclopropanecarbonyl chloride with 3-ethylaniline. However, this method requires stringent anhydrous conditions and affords lower yields (62%) due to HCl-mediated side reactions.
Enzymatic Catalysis
Lipase-mediated coupling in non-aqueous solvents (e.g., tert-butanol) offers an eco-friendly alternative, though yields remain suboptimal (50–60%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Implementing continuous flow systems reduces reaction times and improves safety for cyclopropanation and coupling steps. Microreactors enable precise temperature control, enhancing reproducibility.
Purification Strategies
-
Crystallization : The final amide is purified via recrystallization from ethanol/water (7:3), achieving >99% purity.
-
Chromatography Avoidance : Patent literature emphasizes crystallization over column chromatography to reduce costs.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-ethylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring is known to confer rigidity to the molecule, which can influence its binding affinity and specificity. Additionally, the presence of the 3-ethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Core Structural Variations
The cyclopropanecarboxamide scaffold is a common feature among analogs, but substituents on the aromatic ring or amide nitrogen significantly influence properties and activity. Key comparisons include:
*Calculated based on structural similarity.
Key Observations :
Key Observations :
Key Observations :
Physical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-ethylphenyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted aniline precursors. For example, a base (e.g., triethylamine) is used to neutralize HCl generated during amide bond formation between 3-ethylphenylamine and cyclopropanecarbonyl chloride. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yields >75% . Purification via silica gel chromatography or recrystallization ensures product integrity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the cyclopropane ring (δ ~1.2–2.0 ppm for CH₂ protons) and amide NH (δ ~8.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄N₂O). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro assays:
- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays.
- Antiproliferative activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination).
- Solubility and stability : Use shake-flask methods (aqueous buffer, pH 7.4) and LC-MS to monitor degradation .
Advanced Research Questions
Q. How do structural modifications to the cyclopropane ring or phenyl group impact bioactivity and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace the cyclopropane with cyclohexane to assess ring strain effects on target binding.
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring and measure changes in kinase inhibition potency (e.g., IC₅₀ shifts from 50 nM to 200 nM). Molecular docking (using AutoDock Vina) predicts binding modes to targets like EGFR .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Address pharmacokinetic limitations:
- Evaluate metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
- Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. If poor absorption is observed, modify logP via prodrug strategies (e.g., esterification of the amide) .
Q. What mechanistic insights explain its inhibitory activity against protein kinases?
- Methodological Answer : Employ biophysical assays :
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ, kₒff) to kinase domains.
- X-ray crystallography (resolution ≤2.0 Å) reveals hydrogen bonding between the amide carbonyl and kinase hinge region (e.g., EGFR T790M mutant) .
Q. How should contradictory data on IC₅₀ values across different assay platforms be analyzed?
- Methodological Answer : Standardize protocols:
- Compare results from fluorescence-based (e.g., Invitrogen Z’-LYTE™) vs. radiometric (³³P-ATP) kinase assays.
- Control for ATP concentration (e.g., 1 mM vs. 10 μM) and buffer ionic strength. Statistical analysis (ANOVA) identifies significant variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
